The table below summarizes the core technical information available for this compound.
| Property | Description |
|---|---|
| Known Mechanism | Inhibits production of pro-inflammatory cytokines TNF-α, IFN-γ, and IL-12; up-regulates heme oxygenase 1 activity [1] [2]. |
| Amino Acid Sequence | d(Arg-Nle-Nle-Nle-Arg-Nle-Nle-Nle-Gly-Tyr-NH₂) [Note: Nie is Norleucine] [1] [2]. |
| Modality | A decapeptide composed of D-amino acids (d-isomer) [1] [2]. |
| Primary Research Application | Investigated for inflammatory conditions such as ulcerative colitis and chemotherapy-induced gastrointestinal toxicity [1] [2]. |
Much of the understanding of this compound's function comes from in vivo studies. One standard protocol involves oral administration to mouse models.
Experimental workflow of this compound's anti-inflammatory effects in vivo.
A typical study design to evaluate this compound's efficacy is as follows [2]:
This compound represents a promising approach for treating inflammatory diseases by targeting cytokine production. The use of D-amino acids makes it more stable against proteolytic degradation in the body, which is a significant advantage for an orally administered peptide therapy [1] [2].
It's important to note that this mechanism—directly inhibiting the synthesis of multiple pro-inflammatory cytokines—is distinct from that of other anti-inflammatory peptides. For instance, human-derived peptides like LL-37 can modulate inflammation by neutralizing bacterial endotoxins like LPS and altering signaling pathways in immune cells [3].
Delmitide works by modulating the immune response. It inhibits key pro-inflammatory cytokines and has shown efficacy in preclinical models.
This compound's primary mechanism involves the suppression of pro-inflammatory signals and the promotion of anti-inflammatory activity, as illustrated below:
This compound's immunomodulatory mechanism of action
The protective effects of this compound were demonstrated in a study on chemotherapy-induced gastrointestinal toxicity [1] [2]:
| Parameter Measured | Result |
|---|---|
| Diarrhea Incidence | Significantly reduced in a dose-dependent manner [1] [2] |
| Mortality | Attenuated; animal survival enhanced [1] [2] |
| Mucosal Morphology | Villus and crypt structure preserved [1] [2] |
| Pro-inflammatory Cytokines | CPT-11-induced overexpression of TNF-α, IFN-γ, and IL-12 was reduced [1] [2] |
| Tumor Burden | Significantly reduced in a spontaneously metastatic model [1] [2] |
The clinical development journey of this compound, from preclinical studies to its eventual discontinuation, can be visualized as follows:
This compound clinical development history
While clinical development for gastrointestinal diseases has stopped, one supplier suggests ongoing non-clinical research explores its potential in cancer immunotherapy and regenerative medicine, focusing on its ability to modulate the tumor microenvironment and promote tissue repair [3].
This compound, also known as RDP58, is a novel D-amino acid decapeptide designed as a potent anti-inflammatory agent, primarily investigated for the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis [1] [2].
The table below summarizes its core characteristics:
| Attribute | Description |
|---|---|
| Other Name | RDP58 [2] |
| Sequence Type | 10 D-amino acid peptide [2] |
| Design Method | Computer-aided rational design based on HLA-derived peptides [2] |
| Primary Mechanism | Inhibits pro-inflammatory cytokine production (TNF-α, IFN-γ, IL-2, IL-12) at a post-transcriptional step [2] |
| Molecular Target | Disrupts the formation of the MyD88/IRAK/TRAF6 protein complex, a key step in early cell signaling [2] |
| Key Indications | Crohn's disease, Ulcerative colitis (potential) [1] [2] |
This compound exerts its anti-inflammatory effect through a unique, locally acting mechanism. It inhibits the synthesis of key pro-inflammatory cytokines without altering their mRNA expression, indicating it acts at a post-transcriptional step [2].
More specifically, it targets the early signal transduction pathways activated by Toll-like receptors. The diagram below illustrates the signaling pathway that this compound disrupts.
Diagram 1: this compound inhibits pro-inflammatory cytokine production by disrupting the MyD88/IRAK/TRAF6 complex formation, preventing downstream MAPK signaling and transcription factor activation [2].
Research indicates that this compound is not systemically bioavailable and is well-tolerated, acting locally in the gastrointestinal tract after oral administration [2]. Its efficacy has been demonstrated in preclinical models.
The table below summarizes key pharmacological findings:
| Aspect | Findings |
|---|---|
| In Vitro Effects | Led to decreased IFN-γ and TNF production by biopsies and lamina propria mononuclear cells from Crohn's disease patients [2]. |
| In Vivo Efficacy | In rats with TNBS-induced colitis, oral RDP58 therapy reduced diarrhea and weight loss, and improved histological and macroscopic inflammation scores [2]. |
| Toxicology & PK | Studies in dogs and mice showed little to no systemic absorption, even with an irritated gastrointestinal tract. It was found to be safe and well-tolerated [2]. |
The search results, while informative, lack the depth required for a full technical whitepaper. Key information that is currently missing includes:
To build a more complete profile of this compound, you may find the following strategies helpful:
The table below outlines the fundamental molecular and application data for Delmitide:
| Attribute | Description |
|---|---|
| IUPAC Name/Common Name | This compound (also known as RDP58) [1]. |
| CAS Number | 287096-87-1 [1]. |
| Molecular Formula | C59H105N17O11 [1]. |
| Molecular Weight | 1228.57 g/mol [1]. |
| Chemical Structure | A decapeptide (10-amino acid peptide) composed of D-isomer amino acids [1]. |
| Primary Biological Activity | Potent anti-inflammatory immunomodulator [1]. |
| Key Therapeutic Associations | Ulcerative colitis, Cytokine storm (e.g., in COVID-19, sepsis) [1] [2]. |
This compound functions as an orally active peptide that modulates the immune system through multiple pathways.
| Functional Aspect | Experimental Findings & Implications |
|---|---|
| Cytokine Inhibition | Orally inhibits production of key pro-inflammatory cytokines: TNF-α, IFN-γ, and IL-12 [1]. |
| Targeted Signaling Pathways | Mechanisms may involve MAPK, PI3K-Akt, and Cytokine-cytokine receptor interaction pathways [3]. |
| Enzyme Induction | Up-regulates the activity of heme oxygenase 1, an enzyme with cytoprotective and anti-inflammatory properties [1]. |
| Therapeutic Application | Proposed as a combination therapy to block TNF and IFN-γ signaling to inhibit "PANoptosis," a central cell death process in cytokine storms [2]. |
Substantial in vivo evidence supports the efficacy of this compound.
| Experimental Context | Protocol & Outcome Summary |
|---|---|
| In Vivo Model | BALB/c mice (female, 9-10-week-old) [1]. |
| Dosing & Administration | Oral administration at 2.5, 5, and 10 mg/kg, delivered daily [1]. |
| Induced Condition | CPT-11 (chemotherapy drug)-induced diarrhea, mucosal inflammation, and mortality [1]. |
| Key Results | - Reduced diarrhea and GI toxicity in a dose-dependent manner.
The diagram below summarizes the key stages of the pre-clinical in vivo study on this compound.
In vivo workflow for this compound efficacy validation.
This compound represents a promising therapeutic approach for conditions driven by excessive inflammation. Its oral bioavailability and novel mechanism of action distinguish it from other biological inhibitors. Research suggests it holds potential for drug repurposing, particularly in managing cytokine storms associated with COVID-19 and other inflammatory conditions [2]. Future work should focus on elucidating its precise molecular targets using techniques like NMR for structural dynamics [4] and validating efficacy in human clinical trials.
The following table summarizes the fundamental physicochemical and regulatory characteristics of Delmitide.
| Property | Specification |
|---|---|
| Systematic Name | This compound (also known as RDP58) [1] [2] |
| CAS Number | 287096-87-1 [1] [2] |
| Molecular Type | Synthetic decapeptide composed of D-amino acids [2] |
| Molecular Formula | C59H105N17O11 (approximate, based on sequence) [1] [2] |
| Molecular Weight | ~1156 g/mol (approximate) [2] |
| Purity | ≥ 98% (as verified by HPLC) [2] |
| Appearance | White to off-white lyophilized powder [2] |
| Solubility | Soluble in water, PBS, and DMSO [2] |
| Storage Conditions | -20°C, in a dry and light-protected environment [2] |
| Manufacturing Standard | GMP (Good Manufacturing Practice) [2] |
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by modulating cytokine production and activating protective cellular pathways [2]. Its unique D-amino acid structure confers resistance to proteolytic degradation in the gastrointestinal tract, enabling oral administration [2].
The diagram below illustrates the core signaling pathways modulated by this compound.
This compound modulates immune response by suppressing pro-inflammatory cytokines and activating heme oxygenase-1 (HO-1) for cytoprotection. [2]
This compound has been primarily investigated for its therapeutic potential in immune-mediated inflammatory diseases.
The search results provide a general overview of this compound's properties but do not contain detailed experimental protocols or raw quantitative data (e.g., specific IC50 values, pharmacokinetic parameters, or full experimental workflows) from primary literature. The available information suggests key areas of experimental focus:
This compound is a well-characterized synthetic D-isomer decapeptide with a defined mechanism of action centered on cytokine modulation and HO-1 activation. Its oral bioavailability and targeted anti-inflammatory profile make it a valuable research tool for investigating novel therapeutic strategies for ulcerative colitis and other chronic inflammatory diseases [2].
The table below summarizes the core scientific background of Delmitide.
| Aspect | Description |
|---|---|
| General Description | A novel anti-inflammatory synthetic peptide (decapeptide) composed of D-amino acids [1]. |
| Mechanism of Action | Inhibits synthesis of pro-inflammatory cytokines (TNF-α, IFNγ, IL-2) by disrupting cell signaling at the pre-MAPK MyD88-IRAK-TRAF6 protein complex [2] [1]. |
| Therapeutic Indications (Investigated) | Ulcerative Colitis, Crohn's Disease [3] [2] [4]. Also researched for other inflammatory conditions (e.g., atopic dermatitis, multiple sclerosis) [3]. |
| Development Status | Discontinued (Phase 2 for Ulcerative Colitis and Crohn's Disease) [3] [2]. |
| Key Chemical Identifiers | CAS Registry: 287096-87-1 [5] [4] Molecular Formula: C59H105N17O11 [5] [4] Molecular Weight: 1227.82 Da (monoisotopic) [5] |
A Phase 2 clinical trial demonstrated the potential efficacy of this compound (then referred to as RDP58) for ulcerative colitis. The table below outlines the trial design and key outcomes.
| Trial Element | Details |
|---|---|
| Trial Design | Double-blind, randomized, multicenter, active-control, 56-day study [6]. |
| Patient Population | Patients with moderately active ulcerative colitis [6] [1]. |
| Treatment Arms | 1. RDP58 (200 mg/day) + Mesalazine (2.4 g/day) 2. RDP58 (600 mg/day) + Mesalazine (2.4 g/day) 3. Mesalazine (4.8 g/day) [6] | | Primary Endpoint | Induction of complete remission at Day 56 [6]. | | Key Efficacy Results | In a related study, treatment success was 71% (200 mg) and 72% (300 mg) vs. 43% for placebo (P=0.016). Histology scores improved significantly (P=0.002) [1]. | | Safety Profile | Adverse events were no different between RDP58 and placebo, indicating it was safe and well-tolerated [1]. |
For researchers working with the compound, here are its detailed chemical and physical properties.
| Property | Details |
|---|---|
| Synonyms | RDP58, Allotrap 1258, Rationally Designed Peptide 58 [3] [4] |
| Sequence (Short) | d(R-{Nle}-{Nle}-{Nle}-R-{Nle}-{Nle}-{Nle}-GY-NH2) [4] |
| Storage | -20°C, keep away from moisture [4] |
| SMILES | CCCC[C@@H](NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCNC(N)=N)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@H](N)CCCNC(N)=N)C(=O)NCC(=O)N[C@H](CC1=CC=C(O)C=C1)C(N)=O [5] |
| InChI Key | SFGFYNXPJMOUHK-PKAFTLKUSA-N [5] |
The following diagram illustrates the signaling pathway targeted by this compound, as described in the search results.
This pathway illustrates how this compound acts upstream to inhibit the production of multiple pro-inflammatory cytokines.
Delmitide exerts its effects by intervening in a critical early stage of the inflammatory signaling cascade. The following diagram illustrates this mechanism and the point of inhibition by this compound.
Diagram of this compound inhibiting the MyD88/IRAK/TRAF6 complex formation.
As shown in the diagram, the mechanism can be broken down as follows:
The efficacy of this compound has been evaluated in clinical trials for ulcerative colitis. The table below summarizes the key outcomes from a Phase 2 concept study.
| Trial Arm | Treatment Success Rate | Histology Score Improvement | Adverse Events (Mean ± SD) |
|---|---|---|---|
| Placebo | 43% (13/30) | -- | 3.3 ± 2.4 [2] |
| RDP58 200 mg | 71% (22/31) | Significant (P=0.002) | Not Specified [2] |
| RDP58 300 mg | 72% (23/32) | Significant (P=0.002) | 2.7 ± 1.4 [2] |
Treatment success was defined as a simple clinical colitis activity index score of ≤3 at day 28 [2].
The primary evidence for this compound's efficacy and mechanism comes from a range of experimental models. The following table outlines the core methodologies used in these investigations.
| Experiment Type | Key Model/Subjects | Primary Endpoints & Assessments | Administration Details |
|---|---|---|---|
| In Vitro Studies | Cell lines; biopsies and lamina propria mononuclear cells from Crohn's disease patients [1]. | Measurement of cytokine (IFN-γ, TNF) production reduction [1]. | N/A |
| In Vivo Animal Studies | Rats with TNBS-induced colitis; dextran sulphate mouse model of chronic colitis [1]. | Diarrhea, weight loss, macroscopic and histological inflammation scores, crypt scores, and re-epithelialization [1]. | Oral administration [1]. |
| Human Clinical Trials | Patients with mild to moderate active ulcerative colitis [2]. | Clinical activity index, sigmoidoscopy scores, histology scores, and safety measures [2]. | Oral administration at 100, 200, and 300 mg doses over 28 days [2]. |
Based on the search results, detailed molecular binding assays or specific structural interaction studies for this compound were not available. The evidence for its mechanism is largely derived from observed downstream effects on complex formation and cytokine production.
Despite promising early and mid-stage results, development of this compound for its primary indications appears to be discontinued [3] [4]. As of the latest updates, the highest reported development phase for ulcerative colitis and Crohn's disease was Phase 2, with no recent progress reported since approximately 2010 [3] [4].
The table below summarizes the core technical information available for Delmitide, which is a rationally designed, orally active D-isomer decapeptide [1].
| Parameter | Details |
|---|---|
| Synonyms | RDP58 acetate [1] |
| CAS Number | 501019-16-5 [1] |
| Amino Acid Type | D-isomer decapeptide [1] |
| Primary Mechanism of Action | Potent inhibitor of inflammatory signaling; disrupts the MyD88–IRAK–TRAF6 complex, leading to reduced production of TNF-α, IFN-γ, and IL-12. Also up-regulates heme oxygenase-1 [1]. |
| Key Preclinical Findings | Significant clinical success and histological improvement in randomized trials of ulcerative colitis at 200–300 mg doses; effectively reduces inflammation in dermatitis models [1]. |
| Experimental Applications | Ulcerative colitis research, inflammatory skin models, cytokine pathway analysis (NF-κB, MAPK, MyD88), oxidative stress studies [1]. |
For researchers planning in vitro or in vivo experiments, the following methodologies and handling procedures are recommended based on the available technical data [1].
The following diagram outlines a generalized experimental workflow for investigating this compound's effects, from initial setup to mechanistic analysis. This is a synthesis based on the described mechanisms and applications [1].
Proposed workflow for evaluating this compound's anti-inflammatory effects, from model establishment to data synthesis.
The available data positions this compound as a promising candidate for inflammatory diseases, with a unique mechanism that targets upstream signaling [1]. Future research should focus on:
The table below summarizes the key available data for Delmitide acetate from a commercial supplier [1]. This information is crucial for characterization and handling once the peptide is synthesized.
| Parameter | Details |
|---|---|
| Product Name | This compound acetate (RDP58 acetate) |
| CAS Number | 501019-16-5 |
| Sequence Type | Rationally designed, orally active D-decapeptide |
| Purity | ≥ 98.55% (HPLC, GMP-grade) |
| Form | Lyophilized powder; white to off-white solid |
| Molecular Weight | ~1288.62 g/mol |
| Solubility | Soluble in water (~6-8 mg/mL); gentle heating or sonication may help |
| Storage | -20°C, dry, dark conditions; avoid repeated freeze-thaw cycles |
| Key Application | Ulcerative colitis and inflammation research |
Although a specific protocol for this compound was not found, it is a decapeptide composed entirely of D-amino acids. The synthesis would almost certainly be performed using Fmoc Solid-Phase Peptide Synthesis (SPPS), which is the industry standard [2] [3] [4]. The following diagram illustrates the core, iterative cycle of this method.
For researchers working with the synthesized peptide, the following workflow details the key steps for handling, quality control, and initial experimental setup.
Understanding the biological context is vital for applying the synthesis protocol effectively. This compound is an anti-inflammatory peptide, not an antimicrobial peptide.
Delmitide Acetate (RDP58 Acetate) is a rationally designed, orally active decapeptide composed entirely of d-amino acids, which contributes to its stability against proteolytic degradation [1]. It exhibits potent immunomodulatory and anti-inflammatory activity, making it valuable for researching inflammatory conditions like ulcerative colitis and inflammatory skin models [1].
Preparation of Stock Solution:
This assay quantifies the suppression of pro-inflammatory cytokines in stimulated immune cells, a core pharmacological effect of this compound.
This assay investigates the upstream molecular mechanism by which this compound modulates inflammatory signaling.
This assay evaluates the cytoprotective and antioxidant activity of this compound.
The table below outlines key parameters and expected outcomes for this compound in vitro assays.
| Assay Type | Key Readout | Expected Outcome with this compound | Positive Control |
|---|---|---|---|
| Cytokine Inhibition | TNF-α, IFN-γ, IL-12 levels (ELISA/qPCR) | Dose-dependent suppression | Dexamethasone |
| Pathway Disruption | Co-IP of MyD88-IRAK-TRAF6 | Reduced complex formation | Not specified |
| HO-1 Induction | HO-1 protein/gene expression (Western Blot/qPCR) | Dose-dependent upregulation | Cobalt Protoporphyrin (CoPP) |
Dose-Response Analysis: Fit data using a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC₅₀) for cytokine suppression or the half-maximal effective concentration (EC₅₀) for HO-1 induction. Typical efficacious concentrations in research are in the low micromolar range [1].
The following diagram visualizes the key stages of planning and executing this compound in vitro assays.
This diagram illustrates the proposed molecular mechanism of this compound, summarizing its immunomodulatory effects.
While direct information on Delmitide is unavailable, established approaches for developing peptide-based therapeutics can be applied. The table below summarizes key challenge areas and potential strategies based on current research.
| Challenge Area | Description | Potential Strategy |
|---|---|---|
| Proteolytic Stability | Susceptibility to enzymatic degradation limits peptide half-life [1]. | Incorporate D-amino acids or β-amino acids into sequence to create protease-resistant mimetics [1]. |
| Delivery & Bioavailability | Parenteral administration often required; oral delivery is challenging [1]. | Utilize encapsulation systems (e.g., plant-derived messenger packs) to protect peptides and facilitate targeted delivery [2]. |
| Surface Functionalization | For medical device coatings to prevent biofilm formation [3]. | Covalent immobilization of peptides onto surfaces using specific chemical linkers [3]. |
Based on general peptide development practices, here is a proposed high-level workflow for evaluating this compound delivery systems. This requires adaptation and optimization with specific reagents and conditions.
Delmitide (RDP58, CAS 287096-87-1) represents a significant advancement in the development of novel peptide therapeutics for managing complex inflammatory disorders. This synthetic decapeptide composed of D-amino acids exemplifies a modern approach to immunomodulation, offering a targeted mechanism that differs fundamentally from broad-spectrum immunosuppressants. As research continues to demonstrate its potential across multiple disease models, establishing robust and reproducible manufacturing processes becomes increasingly critical for both preclinical and clinical development. The unique structural characteristics of this compound, particularly its D-isomer configuration, confer enhanced metabolic stability and oral bioavailability compared to conventional L-amino acid peptides, making it an attractive candidate for oral formulation in gastrointestinal inflammatory conditions [1].
The therapeutic promise of this compound is particularly evident in its potential application for ulcerative colitis, Crohn's disease, and other immune-inflammatory disorders where cytokine dysregulation plays a pathogenic role. Unlike traditional anti-inflammatory agents that often cause broad immunosuppression, this compound functions through selective cytokine modulation, specifically targeting key pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-12 (IL-12) while simultaneously enhancing protective cellular mechanisms such as heme oxygenase-1 (HO-1) activity [1] [2]. This targeted mechanism offers the potential for effective disease management with reduced side effects, positioning this compound as a promising therapeutic candidate worthy of comprehensive manufacturing development.
These application notes provide detailed methodologies and protocols to support researchers in the consistent production, analysis, and application of this compound for investigational purposes. The information contained herein integrates current scientific knowledge with practical manufacturing considerations to facilitate the advancement of this compound through the drug development pipeline.
This compound possesses distinct chemical characteristics that directly influence its manufacturing process, analytical methods, and research applications. The peptide is synthesized exclusively using D-amino acids, a design feature that significantly enhances its metabolic stability and oral bioavailability by conferring resistance to proteolytic degradation in the gastrointestinal tract. This structural advantage makes this compound particularly suitable for oral administration in experimental models of gastrointestinal inflammation [1].
The molecular characteristics and basic properties of this compound are summarized in the following table:
Table 1: Chemical and Physical Properties of this compound
| Parameter | Specification | Reference |
|---|---|---|
| CAS Number | 287096-87-1 | [1] [2] |
| Synonyms | RDP58, Allotrap 1258 | [2] |
| Amino Acid Configuration | D-isomer decapeptide | [1] |
| Molecular Formula | C~59~H~105~N~17~O~11~ | [2] |
| Molecular Weight | 1228.59 g/mol | [2] |
| Appearance | White to off-white lyophilized powder | [1] |
| Purity | ≥98% (HPLC verified) | [1] [2] |
| Solubility | Soluble in water, PBS, DMSO | [1] |
| Storage Conditions | -20°C, dry, light-protected | [1] [2] |
| Stability | Stable for ≥24 months in lyophilized form | [1] |
The amino acid sequence of this compound has been identified as H-D-Arg-D-Nle-D-Nle-D-Nle-D-Arg-D-Nle-D-Nle-D-Nle-Gly-D-Tyr-NH₂ [2]. This sequence contains multiple norleucine (Nle) residues and two arginine residues, creating a specific molecular architecture that facilitates its immunomodulatory activity. The C-terminal amidation further enhances the compound's stability in biological systems. The consistent appearance as a lyophilized powder facilitates handling and quantification for experimental use, while the high purity specification ensures reproducible results in research applications.
The manufacturing of this compound requires specialized synthetic approaches to accommodate its unique D-amino acid composition and ensure high purity of the final product. While the search results do not provide a complete step-by-step synthesis for this compound specifically, they do offer valuable insights into peptide synthesis strategies that can be applied to its production. The synthetic approach must address the challenges associated with D-amino acid incorporation and maintain stereochemical integrity throughout the process.
Critical considerations for this compound manufacturing include:
Recent advances in synthetic methodologies for complex peptides, particularly those incorporating non-standard amino acids, emphasize the importance of process optimization. The application of Quality by Design (QbD) principles to peptide manufacturing can help identify Critical Process Parameters (CPPs) and establish a Design Space that ensures consistent product quality [3]. For this compound specifically, the D-amino acid composition provides an advantage in synthesis by reducing racemization concerns compared to L-D mixed sequences, though it still requires specialized handling.
To transition from laboratory-scale synthesis to manufacturable quantities, process optimization focuses on several key factors:
The following workflow diagram illustrates the key stages in the this compound manufacturing process:
Figure 1: this compound Manufacturing Workflow - This diagram illustrates the key stages in the solid-phase peptide synthesis of this compound, highlighting the cyclical nature of the deprotection and coupling steps.
For organizations without extensive peptide manufacturing capabilities, partnering with established CDMO (Contract Development and Manufacturing Organization) providers specializing in peptide synthesis under cGMP (current Good Manufacturing Practice) standards represents a practical approach to ensuring consistent, high-quality this compound production [2]. These organizations typically have the expertise and infrastructure to address the unique challenges associated with D-amino acid peptide synthesis and can support production from research quantities to commercial scale.
The complex nature of synthetic peptides necessitates robust analytical methods to ensure consistent quality and performance. The Analytical Quality by Design (AQbD) framework provides a systematic approach to developing and validating analytical procedures that maintain reliability throughout the product lifecycle. For this compound, implementing AQbD begins with defining the Analytical Target Profile (ATP), which specifies the desired performance characteristics of the analytical methods used to assess critical quality attributes [3].
Key components of the AQbD approach for this compound include:
The United States Pharmacopeia (USP) General Chapter <1220> "Analytical Procedure Life Cycle" provides a comprehensive framework for applying these principles throughout the method development, validation, and ongoing verification stages [3].
For this compound, several analytical techniques are employed to comprehensively characterize the product and ensure it meets quality specifications:
Table 2: Analytical Methods for this compound Quality Control
| Analytical Method | Parameters Assessed | Acceptance Criteria | Critical Parameters |
|---|---|---|---|
| HPLC (Purity) | Chromatographic purity, related substances | ≥98% main peak | Column type (C18), temperature (25±2°C), mobile phase (water-acetonitrile with 0.1% TFA), gradient profile |
| HPLC (Chiral) | Stereochemical purity, L-isomer contamination | ≤0.5% L-isomer | Chiral stationary phase, mobile phase composition, temperature |
| Mass Spectrometry | Molecular weight confirmation | 1228.59±0.5 Da | Ionization source (ESI), calibration, resolution |
| Amino Acid Analysis | Composition and stoichiometry | Within ±5% of theoretical | Hydrolysis conditions (time, temperature), derivatization method |
| Water Content (Karl Fischer) | Residual moisture | ≤5.0% | Extraction temperature, method validation |
| FTIR | Structural confirmation | Matches reference spectrum | Sample preparation (KBr pellet), resolution |
The analytical workflow for this compound quality control can be visualized as follows:
Figure 2: this compound Analytical Quality Control Workflow - This diagram illustrates the comprehensive testing strategy employed to ensure this compound identity, purity, and quality.
The stereochemical purity of this compound is particularly critical given its all-D-amino acid composition. Even small amounts of L-isomer contaminants could potentially affect both the biological activity and metabolic stability of the product. Therefore, chiral HPLC methods must be rigorously validated to detect and quantify stereoisomers at appropriate sensitivity levels. Similarly, related substance methods should be capable of detecting and quantifying deletion sequences, termination products, and other process-related impurities that may arise during synthesis.
This compound exerts its therapeutic effects through a multi-faceted mechanism that targets key inflammatory pathways while promoting protective cellular responses. Unlike broad-spectrum immunosuppressants, this compound demonstrates selective immunomodulation that preserves overall immune function while specifically counteracting pathological inflammatory processes. The primary mechanisms include:
The coordinated action of these mechanisms results in a favorable pharmacological profile that addresses multiple aspects of chronic inflammatory conditions while minimizing the risk of opportunistic infections associated with broader immunosuppressive approaches.
This compound has demonstrated potential across multiple research areas, primarily focusing on immune-mediated inflammatory conditions:
Table 3: Research Applications of this compound in Experimental Models
| Research Area | Experimental Models | Key Findings | Dosing Considerations |
|---|---|---|---|
| Inflammatory Bowel Disease | DSS-induced colitis, TNBS colitis models | Reduced mucosal inflammation, improved barrier function, decreased TNF-α and IFN-γ | Oral administration (0.1-5 mg/kg), once or twice daily |
| Rheumatoid Arthritis | Collagen-induced arthritis, adjuvant arthritis | Attenuated joint inflammation and destruction, modulated cytokine production | Oral or subcutaneous administration (0.5-10 mg/kg) |
| Dermatological Inflammation | Psoriasis models, contact hypersensitivity | Improved skin lesions, reduced epidermal thickness, decreased inflammatory infiltrate | Topical or systemic administration |
| Systemic Inflammation | Sepsis models, endotoxin challenge | Improved survival, reduced pro-inflammatory cytokine storm | Parenteral administration (1-10 mg/kg) |
| Pharmacological Research | Oral bioavailability studies, stability assessments | Demonstrated enhanced metabolic stability due to D-amino acid composition | Varied by study objective |
The oral bioavailability of this compound represents a significant advantage in many experimental settings, particularly for gastrointestinal applications where local action combined with systemic effects may contribute to therapeutic efficacy. The D-amino acid composition confers resistance to proteolytic degradation in the gastrointestinal tract, allowing effective administration via the oral route without the need for specialized formulation technologies [1].
In inflammatory bowel disease models, this compound has shown particular promise, with studies demonstrating significant reduction in colonic inflammation, preservation of epithelial barrier function, and modulation of the local immune environment. These effects correlate with decreased production of critical inflammatory mediators and enhanced expression of protective factors such as HO-1, highlighting the multi-targeted approach through which this compound exerts its therapeutic effects.
Purpose: To evaluate the effect of this compound on cytokine production in activated immune cells.
Materials:
Procedure:
Expected Results: this compound should demonstrate dose-dependent inhibition of pro-inflammatory cytokine production, with IC50 values typically in the low micromolar range.
Purpose: To evaluate the efficacy of this compound in an experimental model of inflammatory bowel disease.
Materials:
Procedure:
Expected Results: this compound-treated mice should demonstrate improved DAI scores, preserved colon length, reduced histological inflammation, and decreased expression of pro-inflammatory cytokines compared to vehicle-treated controls.
Storage Conditions: this compound should be stored at -20°C in a dry environment, protected from light. The lyophilized powder is stable for at least 24 months under these conditions [1]. For long-term storage, desiccant should be included in the storage container to maintain low moisture content.
Reconstitution and Handling: For experimental use, this compound should be reconstituted in an appropriate solvent based on the application:
Reconstituted solutions should be used promptly, with any remaining aliquots stored at -20°C for short-term use (typically up to 1 week) or -80°C for longer storage. Repeated freeze-thaw cycles should be avoided.
Stability-Indicating Methods: The stability of this compound should be monitored using validated HPLC methods capable of detecting degradation products. Accelerated stability studies can support the assigned expiration dating and provide insights into potential degradation pathways.
This compound represents a promising approach to managing complex inflammatory disorders through its targeted mechanism of action and favorable physicochemical properties. The D-amino acid composition provides distinct advantages in terms of metabolic stability and oral bioavailability, addressing significant limitations of conventional peptide therapeutics. The manufacturing process, while requiring specialized expertise in peptide synthesis, can be optimized to produce high-quality material suitable for both investigational and potential clinical applications.
As research continues to elucidate the full therapeutic potential of this compound, adherence to robust manufacturing practices and comprehensive analytical control strategies will be essential for generating consistent, reliable data. The application of Quality by Design principles to both manufacturing and analytical processes provides a framework for ensuring product quality throughout the development lifecycle.
Future directions for this compound research include further exploration of its mechanisms of action, expansion into additional inflammatory indications, and potential combination therapies with existing treatment modalities. Additionally, formulation development may further enhance its delivery and therapeutic index for specific applications. With its unique properties and promising preclinical profile, this compound represents an important candidate in the ongoing development of advanced peptide-based therapeutics for inflammatory conditions.
This compound, also known as RDP58, is a novel 10-amino acid peptide composed of D-amino acids (a D-isomer decapeptide) with the sequence d(Arg-Nle-Nle-Nle-Arg-Nle-Nle-Nle-Gly-Tyr-NH2) [1] [2]. Its unique structure results from computer-aided rational design based on HLA-derived peptides [1].
This peptide is recognized for its potent anti-inflammatory activity, functioning as a locally active inhibitor of pro-inflammatory cytokine synthesis [1] [2]. Its primary mechanism of action involves disrupting the formation of the MyD88/IRAK/TRAF6 protein complex, a key signaling pathway in the innate immune response. This disruption occurs at a post-transcriptional step, inhibiting the production of cytokines such as TNF-α, IFN-γ, IL-2, and IL-12 without altering their mRNA expression [1] [2]. This compound also upregulates heme oxygenase-1 activity, which contributes to its anti-inflammatory effects [2].
The table below summarizes the fundamental physicochemical and biological properties of this compound as reported in the literature.
| Property | Description |
|---|---|
| CAS Number | 287096-87-1 [2] |
| Molecular Weight | 1228.57 g/mol [2] |
| Formula | C59H105N17O11 [2] |
| Sequence (Shortened) | d(R-{Nle}-{Nle}-{Nle}-R-{Nle}-{Nle}-{Nle}-GY-NH2) [2] |
| Activity | Orally active [2] |
| Primary Mechanism | Post-transcriptional inhibitor of TNF-α, IFN-γ, IL-12; disrupts MyD88/IRAK/TRAF6 complex [1] [2] |
| Research Applications | Ulcerative colitis, inflammatory bowel disease (IBD), Crohn's disease, chemotherapy-induced GI toxicity models [1] [2] |
| Bioavailability | Little to no systemic absorption after oral administration in animal models [1] |
The following diagram illustrates the molecular signaling pathway targeted by this compound, which underlies its anti-inflammatory mechanism of action.
While specific purification protocols for this compound are not publicly detailed, the following information can guide your experimental design based on its known uses and properties.
The table below summarizes the fundamental physical characteristics and solubility information for Delmitide acetate as provided by manufacturers.
| Parameter | Specification / Value |
|---|---|
| Product Name | This compound acetate (RDP58 acetate) [1] |
| Appearance | White to off-white lyophilized powder [1] |
| Purity | ≥ 98.55% (HPLC-grade, GMP) [1] |
| Molecular Weight | ~1288.62 g/mol [1] |
| Recommended Solvent | Sterile water or aqueous buffer [1] |
| Approximate Solubility in Water | 6 - 8 mg/mL [1] |
| Assisted Solubilization Methods | Gentle heating (around 37°C), brief ultrasonic treatment [1] |
| Storage Conditions | Store at –20°C in a dry, dark environment; avoid repeated freeze-thaw cycles [1] |
For consistent results, please follow this detailed protocol for preparing this compound stock solutions.
Preparation and Reconstitution
Sterilization and Storage
Working Solution Preparation
Here are solutions to frequently encountered problems.
Problem: Peptide will not dissolve fully, or solution appears cloudy.
Problem: Inconsistent results between experiments or loss of biological activity.
Problem: Unexpectedly high background or non-specific binding in cellular assays.
The diagram below outlines the logical workflow for preparing and troubleshooting this compound in experiments.
Q1: What is Delmitide and what is its primary mechanism of action?
A1: this compound (also known as RDP58) is a novel, orally active decapeptide composed of D-amino acids, known for its potent anti-inflammatory properties [1] [2].
Q2: What are the critical storage conditions for this compound?
A2: The consensus from multiple chemical and peptide suppliers indicates that this compound should be stored at low temperatures to maintain stability [1] [3] [4]. The following table summarizes the recommended storage conditions:
| Condition | Specification | Source / Rationale |
|---|---|---|
| Long-Term Storage | -20°C | A common requirement cited by multiple suppliers [1] [3] [4]. |
| Physical Form | Lyophilized (freeze-dried) powder | The most stable form for peptides during storage [1]. |
| Shipping | On blue ice | Indicates the need for a cold chain during transport [3]. |
Q3: How should this compound be reconstituted and handled to ensure stability?
A3: While specific protocols for this compound were not available in the search results, the following guidance is based on general best practices for handling therapeutic peptides, inferred from the available data.
The diagram below outlines a general workflow for handling and testing this compound, integrating stability considerations.
Q4: What analytical methods should I use to verify this compound's stability and purity?
A4: To troubleshoot potential stability problems, you should implement a rigorous Quality Control (QC) protocol. The "Perform Analytical QC" step in the workflow above typically involves the following techniques:
The search results I obtained are limited, consisting mainly of product catalog summaries and broad review articles. They lack the deep technical details on stability issues that are crucial for your technical support center.
To build a more comprehensive knowledge base, I suggest you:
Q1: What is the primary mechanism of action of Delmitide? While the exact mechanism of this compound is proprietary, it is understood to be an immunomodulatory peptide. Based on its class, its activity likely involves interaction with specific host immune cell pathways rather than direct, non-specific microbial membrane disruption [1]. Other well-studied immunomodulatory AMPs, such as LL-37, provide a reference model. These peptides can:
Q2: What are the critical storage and handling considerations for this compound? Stability is a common challenge for peptide therapeutics. Although specific data for this compound is not available, general best practices for peptides include:
The tables below outline common issues, potential causes, and solutions for assays frequently used in AMP and drug development research. These are generalized guidelines that should be adapted and validated for this compound.
Table 1: Troubleshooting Western Blot Analysis for this compound or Its Targets Optimizing the detection of this compound itself or downstream signaling proteins (e.g., in MAPK, PI3K-Akt pathways [3]).
| Problem | Potential Cause | Solution |
|---|---|---|
| Weak or No Signal | Low abundance of target protein [4]. | Increase protein load; optimize lysis buffer with protease/phosphatase inhibitors; use a more sensitive detection method (e.g., chemiluminescent substrates). |
| Inefficient transfer. | Validate transfer efficiency with reversible stains like Ponceau S; optimize transfer time and conditions (semi-dry vs. wet) [5]. | |
| Incorrect antibody dilution or specificity. | Perform antibody titration; use a different, validated antibody specific to your target [5] [4]. | |
| High Background | Incomplete blocking. | Extend blocking time; test different blocking agents (e.g., BSA, non-fat milk, commercial blockers) [5]. |
| Insufficient washing. | Increase wash volume, duration, and frequency. All washing steps should be performed at 4°C to minimize non-specific binding [5]. | |
| Antibody concentration too high. | Titrate both primary and secondary antibodies to find the optimal dilution [5]. | |
| Non-specific Bands | Non-specific antibody binding. | Include negative control samples; ensure antibody is specific for the target protein across species. |
| Protein degradation. | Always keep samples on ice; use fresh protease inhibitors [5]. |
Table 2: Troubleshooting Cell-Based Assays (e.g., Cytokine Secretion, Viability) Addressing issues when measuring this compound's immunomodulatory effects on immune cells.
| Problem | Potential Cause | Solution |
|---|---|---|
| High Variability in Replicates | Inconsistent cell seeding. | Ensure a homogeneous cell suspension and use consistent pipetting techniques. Use automated cell counters for accuracy. |
| Edge effects in culture plates. | Use tissue culture-treated plates and consider using a plate sealant to prevent evaporation in outer wells. | |
| Lack of Expected Effect | Incorrect cell model or stimulation. | Validate that your chosen immune cell model (e.g., PBMCs, macrophages) expresses the putative receptor for this compound. Optimize the co-stimulation conditions (e.g., LPS concentration, timing) [2]. |
| Peptide activity loss. | Confirm peptide concentration and purity; ensure proper storage and handling to maintain stability. | |
| Cytotoxicity at Low Doses | Intrinsic peptide properties. | Titrate the peptide to find a therapeutic window. Some AMPs exhibit cytotoxicity at higher concentrations [1] [2]. Test cell viability using multiple assays (e.g., MTT, LDH release). |
1. Protocol: Western Blot for Detecting Low-Abundance Signaling Proteins This protocol is adapted from general best practices and a study optimizing Tissue Factor detection [4], which is relevant for detecting low-abundance proteins involved in this compound's signaling.
2. Protocol: Isolating and Stimulating Human Peripheral Blood Mononuclear Cells (PBMCs) This is a foundational protocol for studying immunomodulatory drugs like this compound on primary human immune cells.
Based on the literature, immunomodulatory AMPs often act through key signaling pathways. The following diagrams illustrate potential pathways that this compound might engage.
Diagram 1: Putative Anti-inflammatory Pathway of this compound in Macrophages
This diagram shows a hypothesized mechanism where this compound suppresses inflammation by inhibiting the NF-κB pathway, a common effect of immunomodulatory AMPs like LL-37 [1] [2].
Diagram 2: Experimental Workflow for Profiling this compound Activity
This flowchart outlines a logical sequence of experiments to characterize the immunomodulatory effects of this compound, from initial setup to mechanistic analysis.
The table below summarizes the key physical properties and storage conditions for Delmitide to ensure its stability in your experiments.
| Parameter | Specification / Condition |
|---|---|
| Appearance | White to off-white lyophilized powder [1] |
| Purity | ≥ 98% (HPLC verified) [1] |
| Recommended Storage Temperature (Lyophilized) | -20°C, in a dry and light-protected environment [1] |
| Alternative Storage Temperature (Lyophilized) | -20°C (powder form) [2] |
| Storage Temperature (Solution) | -80°C (when in solvent) [2] |
| Solubility | Soluble in water, PBS, and DMSO [1] |
| Stability (Lyophilized) | Stable for ≥ 24 months under recommended storage conditions [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents [2] |
Here are solutions to some frequently encountered problems when working with this compound.
Problem: Peptide does not fully dissolve upon reconstitution.
Problem: Experimental results show high variability or lack of efficacy.
Problem: Need to ensure sterility for cell-based assays.
This workflow outlines the key steps for properly handling this compound from receipt to disposal.
Q1: What is the typical shelf life of this compound? When stored as a lyophilized powder at -20°C in a dry, light-protected container, this compound is stable for at least 24 months [1].
Q2: Can this compound be administered orally in animal models? Yes. A key characteristic of this compound is its design as a D-isomer decapeptide, which provides enhanced stability against enzymatic degradation in the gastrointestinal tract, making it suitable for oral administration in experimental models [1].
Q3: What are the primary hazards associated with handling this compound? According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410). Always wear appropriate personal protective equipment (PPE) and refer to the official SDS for comprehensive handling and disposal instructions [2].
Q4: What is the recommended procedure for disposing of this compound and its solutions? Dispose of contents and containers at an approved waste disposal plant. Always follow institutional, local, and national regulations for chemical and biological waste [2].
The following table summarizes the primary degradation products of the insecticide Deltamethrin identified in the scientific literature [1] [2].
| Degradation Product | Chemical Class | Formation Pathway |
|---|---|---|
| 3-Phenoxybenzaldehyde (3-PBald) | Aldehyde | Ester cleavage (Hydrolysis, photolysis) [1] [2] |
| 3-Phenoxybenzoic Acid (3-PBA) | Carboxylic acid | Oxidation of 3-Phenoxybenzaldehyde [2] |
| cis-Deltamethrinic acid | Carboxylic acid | Ester cleavage (Hydrolysis) [1] |
| α-hydroxy-3-phenoxy-benzeneacetonitrile | Alcohol/Nitrile | Photooxidation or decyanation [1] |
| Inactive Deltamethrin (i-DLM) | Stereoisomer | Epimerization at the α-benzyl carbon [1] |
A co-culture of specific bacteria can efficiently break down Deltamethrin and its key metabolite, 3-PBA. The pathway can be visualized as follows [2]:
This methodology is adapted from a study that used a bacterial co-culture to degrade Deltamethrin and its metabolite, 3-PBA [2].
Ct = C₀ * e^(-kt), where C₀ and Ct are the initial concentration and concentration at time t, and k is the degradation rate constant [2].What is the main obstacle to efficient Deltamethrin biodegradation? The main obstacle is the toxicity and antibacterial activity of its primary intermediate metabolite, 3-Phenoxybenzoic Acid (3-PBA), which can inhibit the growth of degrading microbes [2].
Why is a co-culture system more effective than a single strain? A co-culture combines the metabolic capabilities of different organisms. One strain degrades the parent compound, while the other simultaneously removes the inhibitory metabolite, leading to a more efficient and complete degradation process [2].
What factors affect the stability of Deltamethrin in formulations? Stability is highly dependent on the environment. In water-based formulations, an alkaline pH (8-9) and higher temperatures can significantly increase the degradation rate. The compound is also sensitive to UV light, which can cause ester cleavage and isomerization [1].
The information presented here is scientifically robust, but it pertains to Deltamethrin. For accurate and specific information on Delmitide degradation, I would recommend the following steps:
Delmitide is a novel D-amino acid decapeptide with potent anti-inflammatory properties [1]. Its sequence is 2HN-r-nle-nle-nle-r-nle-nle-nle-g-y-CONH2 (where "r" is D-arginine and "nle" is norleucine) [2] [1]. It is also known as RDP58 [3].
Here are some common challenges and solutions to enhance this compound's efficacy in your experiments:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low in vivo efficacy (oral admin) | Degradation in GI tract; inadequate dosing | Use stable D-amino acid form; confirm animal dose at 2.5-10 mg/kg daily [1] [3]. |
| Inconsistent cytokine inhibition | Improper pathway targeting; low peptide purity | Verify disruption of MyD88/IRAK/TRAF6 complex; source peptide with ≥95% purity [2] [1]. |
| Poor solubility | Peptide aggregation | Solubilize according to mfr. protocol (e.g., DMSO stock); dilute in buffer/saline [3]. |
| Lack of expected synergy | Sub-optimal comb. therapy design | Explore combo with checkpoint inhibitors to modulate tumor microenvironment [2]. |
For your reference, here are quantitative data and standardized protocols from the literature.
In Vivo Dosing and Efficacy (Mouse Model) The following table summarizes effective dosing from a colitis model [3]:
| This compound Acetate Dose | Effect on CPT-11-Induced Colitis |
|---|---|
| 2.5 mg/kg daily | Marked mitigation of diarrhea and mucosal inflammation. |
| 5 mg/kg daily | Significant reduction in mortality. |
| 10 mg/kg daily | Inhibition of TNF-α, IFN-γ, and IL-12; improved tumor response. |
In Vitro Formulation Calculator (from [3]) For a 20g mouse, 10 mg/kg dosage, and 100 μL dosage volume:
Antimicrobial Susceptibility Testing (AST) for Peptides Standard AST methods for conventional antibiotics may not accurately reflect peptide efficacy [4]. For physiologically relevant results:
This diagram illustrates the signaling pathway that this compound disrupts.
Figure 1: this compound inhibits pro-inflammatory cytokine production by disrupting the MyD88/IRAK/TRAF6 complex formation, a key step in the TLR signaling pathway [1].
The core challenge in peptide therapeutic development, which is highly relevant to toxicity mitigation, is their inherent susceptibility to proteolysis (breakdown by enzymes). Strategies to address this can also improve safety profiles by reducing off-target interactions and metabolic byproducts [1].
The table below summarizes some key technical approaches.
| Strategy | Description | Primary Rationale in Toxicity Mitigation |
|---|---|---|
| Backbone Modification (β-peptides) [1] | Replaces natural α-amino acids with β-amino acids (containing an extra backbone methylene group). | Alters the peptide's structure to resist proteolytic degradation, potentially reducing the formation of toxic breakdown products and off-target effects. |
| Use of D-Amino Acids [1] | Incorporates the mirror-image (D-) forms of amino acids instead of the natural L-forms. | Makes the peptide unrecognizable to most human proteases, thereby increasing metabolic stability and half-life, which can lower dosing frequency and exposure-related toxicity. |
| Peptide Capping & Cyclization [1] | Protecting the peptide termini (N- and C-) or creating a cyclic structure. | Shields the peptide from exopeptidases (enzymes that cleave from the ends), enhancing stability and potentially improving target specificity. |
| Sequence Alteration [1] | Changing specific amino acid residues in the sequence that are susceptible to proteolysis. | Directly removes sites of enzymatic degradation, increasing stability. Can also be used to remove residues responsible for unintended immune reactions or other toxic effects. |
A significant source of peptide toxicity is unintended modulation of the immune system. The following protocol outlines a methodology to assess a peptide's effect on key immune cells, particularly macrophages, which is a common source of inflammatory toxicity [2].
1. Cell Culture Preparation
2. Peptide Treatment
3. Analysis of Cell Surface Markers via Flow Cytometry
4. Quantification of Cytokine Secretion
5. Data Interpretation
The diagram below outlines the immunomodulatory risk assessment protocol.
To help you understand potential mechanisms, the following diagram illustrates how known antimicrobial peptides (AMPs) like LL-37 can modulate macrophage activity, which provides a model for investigating similar peptides [2].
Despite the lack of direct data, the search results point to valuable strategies and considerations for your research on peptide therapeutics like Delmitide:
Based on standard pharmacokinetic analysis, here is a framework of the data you would typically want to compile for a comparative guide. You can use this as a template once you gather the necessary information.
| Parameter | This compound | Alternative A | Alternative B |
|---|---|---|---|
| Absorption | |||
| Bioavailability (%) | Data needed | Data needed | Data needed |
| Tmax (h) | Data needed | Data needed | Data needed |
| Distribution | |||
| Volume of Distribution (L/kg) | Data needed | Data needed | Data needed |
| Plasma Protein Binding (%) | Data needed | Data needed | Data needed |
| Metabolism | |||
| Proteolytic Stability | Data needed | Data needed | Data needed |
| Primary Metabolic Pathway | Data needed | Data needed | Data needed |
| Elimination | |||
| Half-life (h) | Data needed | Data needed | Data needed |
| Clearance (L/h/kg) | Data needed | Data needed | Data needed |
| Route of Excretion | Data needed | Data needed | Data needed |
| PK/PD Index | |||
| Primary PK/PD Driver (e.g., AUC/MIC) | Data needed | Data needed | Data needed |
The methodology for establishing a robust PK/PD profile, as seen in studies for other drugs, often follows a multi-step process [4]. The diagram below outlines a generalized workflow that you can adapt for this compound.
This compound is a novel D-amino acid decapeptide with anti-inflammatory effects, primarily investigated as a potential therapy for inflammatory bowel disease (IBD) such as ulcerative colitis and Crohn's disease [1].
The diagram below illustrates the mechanism by which this compound exerts its anti-inflammatory effect, based on the described pharmacologic action [1].
The table below consolidates key experimental findings from the available literature on this compound [1].
| Experimental Aspect | Findings for this compound (RDP58) |
|---|---|
| Primary Mechanism | Post-transcriptional inhibitor of TNF-α; disrupts MyD88/IRAK/TRAF6 complex formation [1]. |
| In Vitro Effects | Reduced IFN-γ and TNF production by biopsies and lamina propria mononuclear cells from Crohn's disease patients [1]. |
| In Vivo Model (TNBS-induced colitis in rats) | Reduced diarrhea and weight loss; improved histological and macroscopic inflammation scores; enhanced re-epithelialization [1]. |
| Pharmacokinetics (Preclinical) | Little to no systemic absorption observed in dogs and mice after oral administration [1]. |
| Proposed Advantages | Novel mechanism; localized action in the gut; potentially low systemic side effects [1]. |
The search results indicate that this compound was a promising candidate, but the most recent specific data found was from a 2022 article [1]. A full competitive analysis for today's context requires more current and directly comparative data. Here is a suggested path forward:
The table below summarizes the core scientific data available for Delmitide from published studies.
| Attribute | Details |
|---|---|
| Other Name(s) | RDP58 [1] |
| Sequence | 2HN-r-nle-nle-nle-r-nle-nle-nle-g-y-CONH₂ (A D-amino acid decapeptide; r = Arginine, nle = Norleucine, g = Glycine, y = Tyrosine) [1] | | Mechanism of Action | Inhibits proinflammatory cytokine (TNF-α, IFN-γ, IL-2, IL-12) synthesis at a post-transcriptional step; disrupts formation of the MyD88/IRAK/TRAF6 protein complex in the TLR signaling pathway [1] | | Key Preclinical Findings | • Reduced diarrhoea and weight loss in TNBS-induced colitis in rats [1] • Improved histological and macroscopic inflammation scores [1] • Decreased IFN-γ and TNF production in biopsies from Crohn's disease patients [1] | | Reported Clinical Findings | • Potential novel therapy for ulcerative colitis, effective in a clinical study (no head-to-head data provided) [1] • Little to no systemic absorption after oral administration in dogs and mice [1] • Reported as safe and well-tolerated [1] |
Based on the available literature, this compound exerts its anti-inflammatory effect by locally disrupting a key signaling pathway responsible for the production of proinflammatory cytokines. The following diagram illustrates this mechanism.
Diagram: Proposed Anti-inflammatory Mechanism of this compound
The diagram shows that this compound is proposed to act by targeting the early intracellular signaling events following Toll-like receptor (TLR) activation. It disrupts the protein-protein interactions necessary to form the MyD88/IRAK/TRAF6 complex, thereby preventing the downstream activation of MAPK and NF-κB pathways that drive the production of proinflammatory cytokines [1].
This compound (also known as RDP58 or Allotrap 1258) is a novel D-amino acid decapeptide developed through computer-aided rational design [1] [2]. Its sequence is 2HN-r-nle-nle-nle-r-nle-nle-nle-g-y-CONH2 [2].
The following diagram illustrates the signaling pathway targeted by this compound.
This compound's Anti-inflammatory Mechanism
While this compound's development has stalled, research into therapeutic peptides has advanced significantly. The table below compares this compound with other innovative peptide classes that show promise, particularly in areas like antimicrobial and anti-intracellular infection applications.
| Peptide / Class | Origin / Design | Primary Mechanism of Action | Key Experimental Findings & Activity | Development Status | | :--- | :--- | :--- | :--- | :--- | | This compound (RDP58) [1] [2] | Computer-aided rational design of a D-amino acid decapeptide. | Post-transcriptional inhibitor of TNF-α, IFN-γ, IL-2, IL-12; disrupts MyD88/IRAK/TRAF6 complex [2]. | Reduced inflammation in TNBS-induced colitis in rats; decreased cytokine production in CD patient biopsies [2]. | Development reported as discontinued for multiple indications (e.g., Crohn's, UC, psoriasis) as of 2010-2022 [1]. | | CPP-Modified AMPs (R44KS*, V31KS*, R23FS*) [3] | Engineered peptides containing an amyloidogenic fragment from S. aureus S1 protein and one or two Cell-Penetrating Peptides (CPPs: TAT, Antp) [3]. | Membrane disruption and potential intracellular targeting; enhanced cellular uptake via CPPs [3]. |
For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies and data from the studies on the most promising alternatives.
The following diagram outlines the general workflow for testing these engineered peptides.
Workflow for Testing CPP-Modified AMPs
| Bacterial Strain | R23FS* MIC (µM) | V31KS* MIC (µM) | R44KS* MIC (µM) |
|---|---|---|---|
| Pseudomonas aeruginosa | 6 | 12 | 1.5 |
| Escherichia coli | ≥3 | Similar to R23FS* | 1.5 |
| Staphylococcus aureus | ≥6 | ≥12 | 3 |
| MRSA | Data not fully shown | Data not fully shown | 6 |
The field of therapeutic peptides is rapidly evolving to overcome historical limitations. Here are some central strategies reflected in the alternatives to this compound:
A superiority trial is designed to demonstrate that a new investigational treatment (e.g., Delmitide) is more effective than a control treatment, which could be a placebo or an existing standard of care [1] [2].
The core hypotheses are structured as follows:
Here, μ₁ and μ₀ represent the mean effect of the new treatment and control, respectively. The key element is Δ (delta), which is the margin of clinical significance [1]. This is the smallest difference in effect that is considered clinically meaningful. A difference smaller than Δ, even if statistically significant, would not be considered clinically important [1] [2].
The diagram below illustrates the logical flow and decision-making process in a superiority trial.
Since direct data on this compound is unavailable, here are the critical components you would need to research and include to build an objective comparison.
Once you have the data, you can organize it in a clear, structured table. Below is a hypothetical template.
| Experimental Parameter | This compound Group | Control Group | Statistical Significance (p-value) | Clinical Significance (vs. Δ) |
|---|---|---|---|---|
| Primary Endpoint (e.g., Mean Score Change) | ||||
| Secondary Endpoint 1 | ||||
| Secondary Endpoint 2 | ||||
| Adverse Event Rate (%) |
The methodology must be detailed enough to be reproducible. Here is a general workflow for generating the data used in a superiority trial.
Detailed Protocol Steps:
In Vitro Studies:
In Vivo Studies: